2,2-Difluoro-2-(4-fluorophenylthio)acetic acid
Description
Structural Characterization of 2,2-Difluoro-2-(4-fluorophenylthio)acetic Acid
Molecular Formula and Constitutional Isomerism
The compound’s molecular formula is C₈H₅F₃O₂S , with a molecular weight of 218.15 g/mol . Constitutional isomerism is limited due to the fixed positions of substituents:
- Fluorine atoms occupy the α-carbon (geminal to the acetic acid group) and the para position of the phenyl ring.
- The thioether (-S-) and carboxylic acid (-COOH) groups are rigidly positioned, preventing structural rearrangement.
No constitutional isomers are reported for this compound, as the substituents are fixed in their respective positions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While direct NMR data for this compound is not explicitly reported, insights can be inferred from structurally analogous derivatives:
For example, 2-((4-fluorophenyl)sulfonyl)acetic acid exhibits ¹H NMR signals at δ 4.54 (s, 2H) and δ 7.48–8.02 (m, aromatic), suggesting analogous shifts for the thioether derivative.
Infrared (IR) Spectroscopy
Key IR absorption bands are predicted based on functional groups:
- Carboxylic acid (-COOH) : Broad O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700–1750 cm⁻¹).
- C-S (thioether) : Stretching vibrations in the range of 600–800 cm⁻¹.
- C-F (difluoro) : Strong absorption bands near 1200–1300 cm⁻¹.
Mass Spectrometry (MS)
The molecular ion peak is expected at m/z 218 ([M]⁺). Fragmentation patterns may include:
X-ray Crystallographic Analysis
No crystallographic data has been reported for this compound in the literature. The absence of structural resolution limits direct geometric characterization, though related difluoroacetate derivatives (e.g., methyl 2,2-difluoro-2-(fluorosulfonyl)acetate) exhibit planar α-carbon environments with tetrahedral sulfur coordination.
Computational Molecular Modeling (DFT Studies)
Density Functional Theory (DFT) studies on analogous compounds (e.g., 2,2-difluoro-2-phenylthioacetic acid) reveal:
- α-difluoro carbons adopt a trigonal planar geometry due to electron-withdrawing effects.
- Thioether sulfur participates in weak intramolecular hydrogen bonding with the carboxylic acid proton, stabilizing the molecule.
Theoretical calculations for the target compound could further elucidate:
- Electron density distribution around the fluorine and sulfur atoms.
- Conformational flexibility of the phenylthio group.
Properties
IUPAC Name |
2,2-difluoro-2-(4-fluorophenyl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2S/c9-5-1-3-6(4-2-5)14-8(10,11)7(12)13/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBWNTQJUSIWBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC(C(=O)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2-Difluoro-2-(4-fluorophenylthio)acetic acid typically involves the introduction of fluorine atoms and the phenylthio group to an acetic acid derivative. One common method includes the reaction of 4-fluorothiophenol with a difluoroacetic acid derivative under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,2-Difluoro-2-(4-fluorophenylthio)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- 2,2-Difluoro-2-(4-fluorophenylthio)acetic acid serves as a crucial building block in organic synthesis. Its structure allows it to participate in various chemical reactions to create more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Fluorinated Compounds
- The presence of fluorine atoms enhances the biological activity and stability of compounds. This makes this compound an important precursor for synthesizing fluorinated derivatives that exhibit improved pharmacological properties .
Biological Research
Enzyme Interaction Studies
- The compound's unique properties make it valuable in studying enzyme interactions and metabolic pathways. Research has indicated that the fluorine substituents can influence enzyme activity, providing insights into biochemical mechanisms.
Antimicrobial Activity
- Studies have investigated the antibacterial properties of related fluorinated compounds. For instance, certain derivatives have shown significant activity against various bacterial strains, suggesting that modifications similar to those found in this compound could enhance antimicrobial efficacy .
Industrial Applications
Material Development
- In industrial settings, this compound is utilized in the development of new materials with specific properties, such as fluorinated polymers. These materials are often characterized by enhanced chemical resistance and thermal stability, making them suitable for various applications including coatings and adhesives.
Pharmaceutical Formulations
- The compound's role as an intermediate in pharmaceutical formulations highlights its importance in drug development. Its ability to modify biological activity through structural alterations is particularly beneficial for creating targeted therapies .
Case Study 1: Antibacterial Activity
A study explored the antibacterial effects of several fluorinated compounds, including derivatives similar to this compound. It was found that compounds with specific structural features exhibited potent activity against Escherichia coli and Staphylococcus aureus, indicating that the incorporation of fluorinated groups can enhance antimicrobial properties significantly .
Case Study 2: Enzyme Inhibition
Research on enzyme inhibitors revealed that compounds containing arylthio groups showed promising results against resistant bacterial strains. The study suggested that modifications akin to those present in this compound could lead to the development of effective inhibitors against Mycobacterium tuberculosis and other pathogens .
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(4-fluorophenylthio)acetic acid involves its interaction with molecular targets through its fluorine atoms and phenylthio group. These interactions can affect enzyme activity, protein binding, and other biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Effects
The reactivity and applications of 2,2-difluoro-2-(4-fluorophenylthio)acetic acid are influenced by its substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Electronic Properties
Key Differences in Mechanism
- Radical Stability : The thioether group in this compound enhances radical stability compared to oxygen analogs (e.g., 2-[(4-fluorophenyl)thio]acetic acid), facilitating decarboxylative cyclization .
- Steric Effects : Bulky substituents (e.g., naphthalen-1-yl) improve yields in cyclization reactions by stabilizing transition states, whereas smaller groups (e.g., thiophen-2-yl) lead to lower yields due to instability of intermediates .
- Electronic Modulation : Electron-withdrawing groups (e.g., Cl, F) increase acidity and reactivity in nucleophilic substitutions, while electron-donating groups (e.g., OMe) improve solubility and reaction efficiency in polar media .
Biological Activity
2,2-Difluoro-2-(4-fluorophenylthio)acetic acid is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The compound features a difluoromethylene group and a phenylthio moiety, which are known to influence the biological properties of similar compounds. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, which can be beneficial for drug development.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, some fluorinated arylthio compounds have demonstrated significant inhibitory effects against Mycobacterium tuberculosis and other β-lactamase producing bacteria . The introduction of the 4-fluorophenylthio group in this compound is hypothesized to enhance its antimicrobial properties due to the electron-withdrawing nature of fluorine.
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| Similar Fluorinated Arylthio Compounds | M. tuberculosis | Low µM range |
| Other β-lactams | Moraxella catarrhalis | High µM range |
Cytotoxicity and Cancer Research
The cytotoxic effects of fluorinated compounds have been extensively studied. For example, certain derivatives with difluoro groups have shown promise as selective inhibitors in cancer cell lines. A study indicated that modifications to the arylsulfonyl group significantly impacted cytotoxic activity against various cancer cells . The biological activity of this compound may similarly depend on its structural features.
Case Study: Cytotoxicity Assessment
In vitro assays demonstrated that compounds with a difluoro arylsulfonyl group exhibited higher cytotoxicity compared to their non-fluorinated counterparts. This suggests that this compound could potentially serve as a lead compound for further development in cancer therapeutics.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit critical enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Alteration of Cell Membrane Permeability : The incorporation of fluorine may alter the physicochemical properties of the compound, enhancing its ability to penetrate cell membranes.
Q & A
Q. Table 1: Key Spectroscopic Data
| Technique | Key Observations | Reference |
|---|---|---|
| NMR | δ -110 to -120 ppm (CF groups) | |
| IR Spectroscopy | 1700–1750 cm (C=O stretch) |
Advanced: How do reaction conditions influence yield and purity?
Answer:
- Solvent-Free Ugi Reactions : Enhance reaction efficiency (yields >80%) by minimizing side reactions and simplifying purification .
- Catalytic Systems : BuSnH/AIBN facilitates desulfanylation with >90% efficiency, critical for retaining fluorinated moieties .
- Temperature Control : Fluorination with DAST requires sub-0°C conditions to prevent decomposition .
Challenge : Scalability issues arise due to fluorine’s volatility. Continuous flow reactors (e.g., microfluidic setups) improve reproducibility in gram-scale syntheses .
Advanced: How do fluorine substituents affect reactivity and biological interactions?
Answer:
- Electronic Effects : Fluorine’s electronegativity increases the compound’s lipophilicity (logP ~2.5) and metabolic stability, enhancing binding to hydrophobic enzyme pockets .
- Steric Hindrance : The 4-fluorophenylthio group directs nucleophilic attacks to the α-carbon, favoring esterification or amidation .
- Biological Activity : Fluorine enhances inhibition of bacterial enzymes (e.g., MurB in Staphylococcus aureus) by mimicking natural substrates .
Q. Table 2: Substituent Impact on Reactivity
| Substituent | Reactivity Trend | Reference |
|---|---|---|
| 4-Fluorophenylthio | High nucleophilic substitution | |
| Trifluoromethoxy | Increased metabolic stability |
Advanced: What computational methods support mechanistic studies?
Answer:
- Molecular Docking : Predicts binding modes with enzyme targets (e.g., Syk kinase) by simulating interactions with the fluorophenylthio moiety .
- DFT Calculations : Models transition states for fluorination reactions, revealing energy barriers (~25 kcal/mol for DAST-mediated fluorination) .
- MD Simulations : Assess stability of fluorinated intermediates in aqueous environments, critical for drug design .
Advanced: How are contradictions in reported bioactivity resolved?
Answer:
- Data Triangulation : Cross-referencing enzyme inhibition assays (IC values) with structural analogs (e.g., 2,2-difluoro-2-(3-fluorophenyl)acetic acid) identifies substituent-specific trends .
- Metabolic Profiling : LC-MS/MS tracks degradation pathways (e.g., nitro-group reduction to amines) to clarify discrepancies in cytotoxicity .
Advanced: What are the challenges in enantioselective synthesis?
Answer:
- Chiral Catalysts : Rhodium complexes with BINAP ligands achieve moderate enantiomeric excess (ee ~70%) but require optimization for fluorinated substrates .
- Racemization Risk : Fluorine’s inductive effect accelerates racemization at α-carbon during ester hydrolysis. Low-temperature quenching mitigates this .
Advanced: How is the compound utilized in materials science?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
